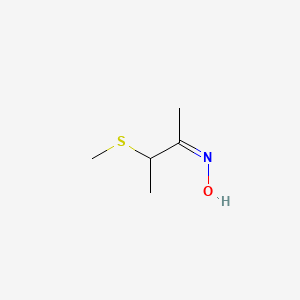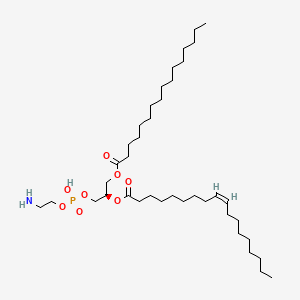
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE, auch bekannt als 1-Palmitoyl-2-Oleoyl-sn-glycero-3-Phosphoethanolamin, ist ein Phospholipid, das häufig in biologischen Membranen vorkommt. Es besteht aus einem Glycerinrückgrat mit einer Palmitinsäure (16:0) an der sn-1-Position und einer Ölsäure (18:1) an der sn-2-Position, die mit einer Phosphoethanolamin-Kopfgruppe verbunden sind. Diese Verbindung spielt eine entscheidende Rolle in der Membranstruktur und -funktion und trägt zur Fluidität und Dynamik der Zellmembranen bei .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE kann durch Veresterung von Glycerin mit Palmitinsäure und Ölsäure synthetisiert werden, gefolgt von der Phosphorylierung des resultierenden Diacylglycerols mit Phosphoethanolamin. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Dicyclohexylcarbodiimid (DCC) und Dimethylaminopyridin (DMAP), um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Routen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Reinigungsschritte wie Säulenchromatographie und Umkristallisation, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt .
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in der Untersuchung von Lipiddoppelschichten und Membran-Dynamik eingesetzt und liefert Erkenntnisse über das Verhalten biologischer Membranen.
Biologie: Die Verbindung wird zur Bildung von Liposomen und anderen lipidbasierten Transportsystemen für die Medikamentenverabreichung und Gentherapie verwendet.
Medizin: Sie spielt eine Rolle bei der Entwicklung von lipidbasierten Formulierungen für Arzneimittel, wodurch die Bioverfügbarkeit und Stabilität von therapeutischen Wirkstoffen verbessert wird.
Wirkmechanismus
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE übt seine Wirkungen aus, indem es sich in Lipiddoppelschichten integriert und die Membranfluidität und -permeabilität beeinflusst. Es interagiert mit Membranproteinen und anderen Lipiden und moduliert deren Funktion und Aktivität. Die Verbindung kann auch an Signalwegen teilnehmen, indem sie als Substrat für Enzyme wie Phospholipasen dient, die bioaktive Lipidmediatoren erzeugen .
Wirkmechanismus
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a phospholipid, a major component of biological membranes . It primarily targets the air/water interfaces in the alveoli .
Mode of Action
POPE reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and potentially cause respiratory distress .
Biochemical Pathways
POPE is synthesized via the CDP-ethanolamine pathway , also known as the Kennedy pathway . In this pathway, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the final step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine . POPE is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .
Pharmacokinetics
As a phospholipid, it is known to be soluble in ethanol, dmso, and a mixture of chloroform, methanol, and water .
Result of Action
The primary result of POPE’s action is the prevention of alveolar collapse, thereby reducing the risk of respiratory distress . This is particularly important in the context of infant respiratory distress syndrome, where synthetic lung surfactants like POPE are used for treatment .
Action Environment
The action of POPE is influenced by environmental factors such as temperature and light. It is stable for one year when stored at -20°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment, which can influence its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der ungesättigte Ölsäureanteil kann einer Oxidation unterliegen, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.
Hydrolyse: Die Esterbindungen in der Verbindung können durch Lipasen hydrolysiert werden, was zur Freisetzung von freien Fettsäuren und Glycerophosphoethanolamin führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Ozon.
Hydrolyse: Die enzymatische Hydrolyse wird typischerweise unter milden Bedingungen mit Lipasen durchgeführt.
Substitution: Substitutionsreaktionen erfordern oft nukleophile Reagenzien und Katalysatoren wie Triethylamin.
Wichtigste gebildete Produkte:
Oxidation: Hydroperoxide und Aldehyde.
Hydrolyse: Freie Fettsäuren und Glycerophosphoethanolamin.
Substitution: Modifizierte Phospholipide mit unterschiedlichen Kopfgruppen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PC (Phosphatidylcholin): Ähnlich in der Struktur, aber mit einer Cholin-Kopfgruppe anstelle von Phosphoethanolamin.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA (Phosphatidsäure): Enthält eine Phosphatgruppe anstelle von Phosphoethanolamin.
1-Palmitoyl-2-Oleoyl-sn-glycero-3-PS (Phosphatidylserin): Hat eine Serin-Kopfgruppe anstelle von Phosphoethanolamin.
Einzigartigkeit: 1-Palmitoyl-2-Oleoyl-sn-glycero-3-PE ist aufgrund seiner spezifischen Kopfgruppe einzigartig, die ihm besondere biochemische Eigenschaften und Wechselwirkungen innerhalb der Membran verleiht. Seine Rolle bei der Modulation der Membran-Dynamik und der Teilnahme an Signalwegen unterscheidet es von anderen ähnlichen Phospholipiden .
Eigenschaften
CAS-Nummer |
26662-94-2 |
|---|---|
Molekularformel |
C39H76NO8P |
Molekulargewicht |
718.0 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
InChI-Schlüssel |
FHQVHHIBKUMWTI-OTMQOFQLSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
26662-94-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


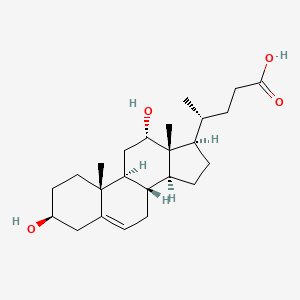
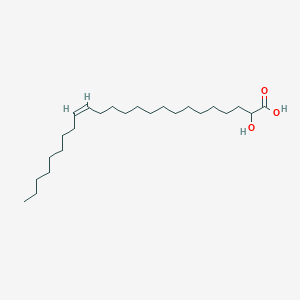
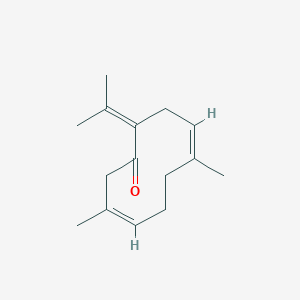
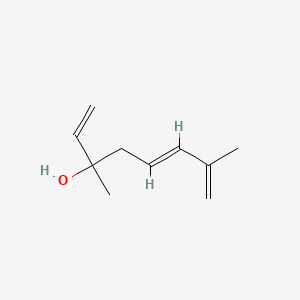
![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)
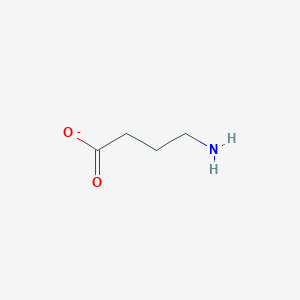
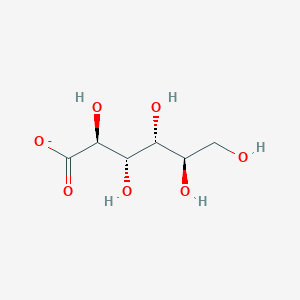
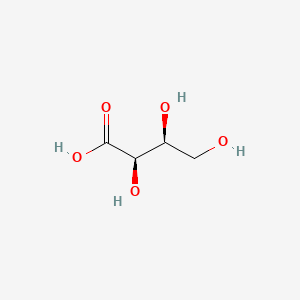
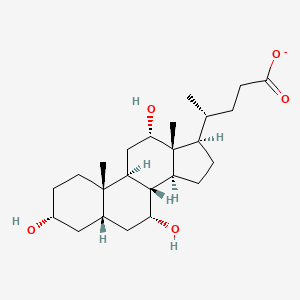
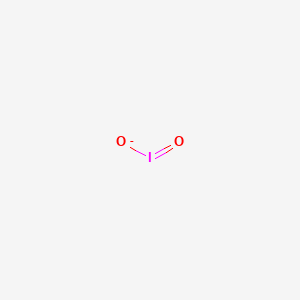
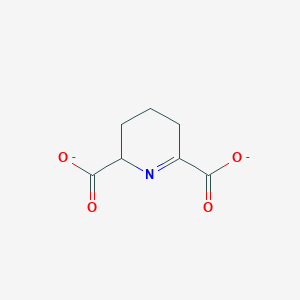
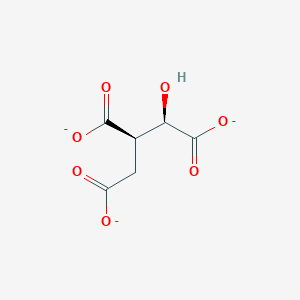
![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)
